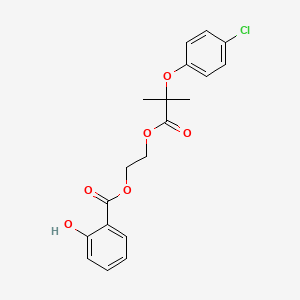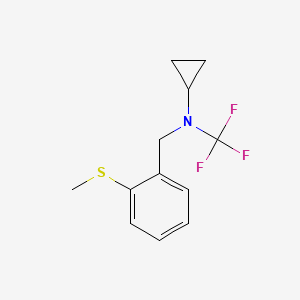
N-(2-(methylthio)benzyl)-N-(trifluoromethyl)cyclopropanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-(methylthio)benzyl)-N-(trifluoromethyl)cyclopropanamine is a synthetic organic compound that features a cyclopropane ring substituted with a trifluoromethyl group and a benzyl group containing a methylthio substituent. This compound is of interest in various fields of chemistry and pharmacology due to its unique structural features and potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(methylthio)benzyl)-N-(trifluoromethyl)cyclopropanamine typically involves multiple steps:
Formation of the Cyclopropane Ring: This can be achieved through cyclopropanation reactions, often using diazo compounds and transition metal catalysts.
Introduction of the Trifluoromethyl Group: This step may involve the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Attachment of the Benzyl Group: The benzyl group with a methylthio substituent can be introduced through nucleophilic substitution reactions or via Grignard reagents.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
N-(2-(methylthio)benzyl)-N-(trifluoromethyl)cyclopropanamine can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under hydrogenation conditions to modify the cyclopropane ring or other functional groups.
Substitution: The benzyl group can participate in electrophilic aromatic substitution reactions, introducing new substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents, nitrating agents, and Friedel-Crafts reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylthio group yields sulfoxides or sulfones, while substitution reactions on the benzyl group can introduce various functional groups.
科学研究应用
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as intermediates in chemical manufacturing processes.
作用机制
The mechanism of action of N-(2-(methylthio)benzyl)-N-(trifluoromethyl)cyclopropanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The cyclopropane ring may confer rigidity to the molecule, affecting its binding affinity and specificity.
相似化合物的比较
Similar Compounds
N-(2-(methylthio)benzyl)-N-(trifluoromethyl)cyclopropanamine: shares structural similarities with other cyclopropane-containing compounds, such as cyclopropane carboxylic acids and cyclopropane amines.
Trifluoromethylated Compounds: Compounds containing trifluoromethyl groups are known for their enhanced metabolic stability and lipophilicity.
Uniqueness
The unique combination of a trifluoromethyl group, a cyclopropane ring, and a benzyl group with a methylthio substituent makes this compound distinct. This structural arrangement can result in unique chemical and biological properties, differentiating it from other similar compounds.
属性
分子式 |
C12H14F3NS |
|---|---|
分子量 |
261.31 g/mol |
IUPAC 名称 |
N-[(2-methylsulfanylphenyl)methyl]-N-(trifluoromethyl)cyclopropanamine |
InChI |
InChI=1S/C12H14F3NS/c1-17-11-5-3-2-4-9(11)8-16(10-6-7-10)12(13,14)15/h2-5,10H,6-8H2,1H3 |
InChI 键 |
YSAWTOBUJUCBNV-UHFFFAOYSA-N |
规范 SMILES |
CSC1=CC=CC=C1CN(C2CC2)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



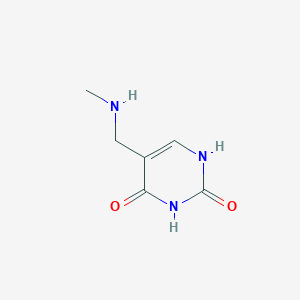
![Methyl 3-[2-[2-[2-[2-amino-3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]benzoate](/img/structure/B13956969.png)
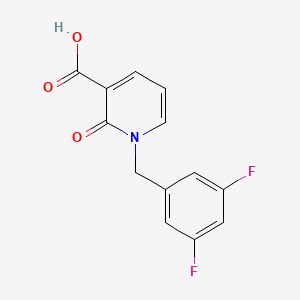

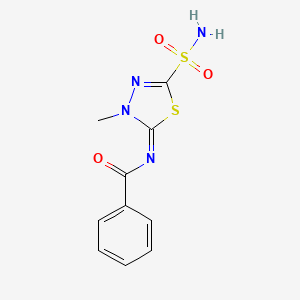

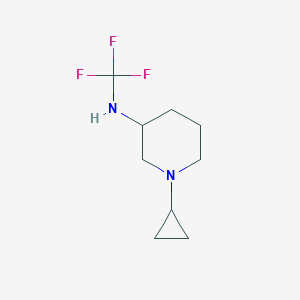
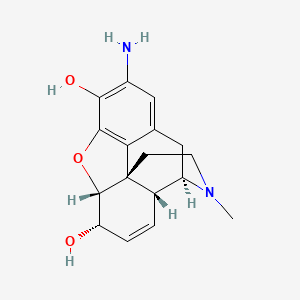

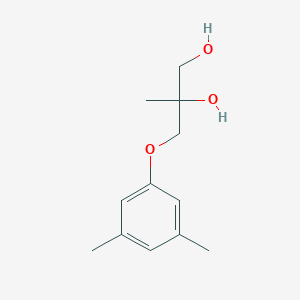

![8H-[1,2]Oxazolo[4,3-g]indazole](/img/structure/B13957042.png)
